molecular formula C9H11ClFNS B2645653 6-fluoro-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride CAS No. 1052544-66-7

6-fluoro-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride

Cat. No.: B2645653
CAS No.: 1052544-66-7
M. Wt: 219.7
InChI Key: XLHOXUKQTUIYPM-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for 6-fluoro-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride are not extensively documented in the available literature. it is typically synthesized through a series of organic reactions involving the introduction of a fluorine atom and the formation of the thiochromen ring structure. Industrial production methods would likely involve optimizing these reactions for scale, ensuring high yield and purity.

Chemical Reactions Analysis

6-fluoro-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-fluoro-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and chemical reactions.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 6-fluoro-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

6-fluoro-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride can be compared with other similar compounds, such as:

These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific fluorine substitution and thiochromen ring structure, which may confer distinct reactivity and biological activity.

Properties

IUPAC Name

6-fluoro-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNS.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-2,5,8H,3-4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHOXUKQTUIYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C1N)C=C(C=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052544-66-7
Record name 6-fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine hydrochloride
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